molecular formula C17H20N4O4 B2721337 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034229-79-1

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B2721337
CAS No.: 2034229-79-1
M. Wt: 344.371
InChI Key: FAPTUYDDUHALOG-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[d][1,3]dioxole moiety, the construction of the pyrazole ring, and the final coupling to form the urea linkage. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydro-2H-pyran-2-yl moiety.

    1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(methyl)-1H-pyrazol-4-yl)urea: Contains a methyl group instead of the tetrahydro-2H-pyran-2-yl moiety.

Uniqueness

The presence of the tetrahydro-2H-pyran-2-yl moiety in 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Structural Overview

The structural formula of the compound can be represented as follows:

C14H16N4O3\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3

This structure includes a benzodioxole moiety and a pyrazole derivative, which are known to interact with various biological targets.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole, including compounds similar to our target compound, exhibit significant antidiabetic activity. For instance, research on benzodioxol carboxamide derivatives demonstrated potent inhibition of α-amylase, an enzyme crucial in carbohydrate metabolism. Compounds from this class showed IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting promising therapeutic potential for managing diabetes .

Anticancer Efficacy

The anticancer properties of pyrazole derivatives have been well-documented. A review highlighted the broad spectrum of biological activities exhibited by pyrazole compounds, including their efficacy against various cancer cell lines. For example, some derivatives demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors. Preliminary studies suggest that the unique structural features of this compound allow it to modulate the activity of key molecular targets involved in metabolic pathways.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
α-Amylase Inhibitionα-Amylase0.68 - 0.85
CytotoxicityCancer Cell Lines26 - 65
General ActivityVariousVaries

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activity
Benzodioxole Derivative IContains benzodioxole and amide groupsPotent α-amylase inhibitor
Pyrazole Derivative IISubstituted pyrazole with phenolic groupAnticancer activity across multiple lines
This compoundUnique combination of benzodioxole and pyrazolePotential antidiabetic and anticancer effects

Case Study 1: Antidiabetic Efficacy in Vivo

In a study involving streptozotocin-induced diabetic mice, a related benzodioxole compound demonstrated significant reductions in blood glucose levels after multiple doses. The compound's ability to lower glucose levels from 252.2 mg/dL to 173.8 mg/dL highlights its potential as an effective antidiabetic agent .

Case Study 2: Cytotoxicity Assessment

A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. One derivative exhibited IC50 values ranging from 26 to 65 µM against four different cancer types while showing negligible effects on normal cell lines. This suggests that the structural modifications in these compounds can lead to selective targeting of cancer cells .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(19-12-4-5-15-16(7-12)25-11-24-15)20-13-8-18-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,14H,1-3,6,10-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPTUYDDUHALOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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